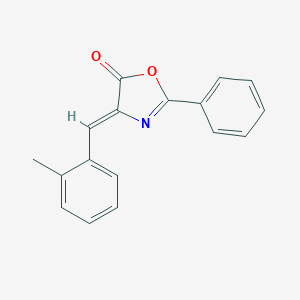

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a (Z)-2-methylbenzylidene group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant biological activities, including:

- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, which suggests potential applications in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary investigations indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in experimental models.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable scaffold in drug design:

- Lead Compound Development : Its biological activities suggest that it could serve as a lead compound for the synthesis of novel therapeutic agents targeting oxidative stress, microbial infections, or inflammatory diseases.

- Synthesis of Derivatives : Researchers are exploring the synthesis of various derivatives to enhance its pharmacological profile and reduce potential side effects.

Applications in Materials Science

The compound's properties also lend themselves to applications in materials science:

- Fluorescent Probes : Due to its unique electronic structure, this compound can be utilized as a fluorescent probe in biochemical assays and imaging techniques.

- Polymer Chemistry : Its reactive functional groups make it suitable for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.

Analytical Chemistry Applications

In analytical chemistry, the compound can be employed as:

- Chromatographic Standards : Given its stable structure, it can be used as a standard in chromatographic methods for the analysis of complex mixtures.

- Spectroscopic Studies : Its distinct spectral characteristics allow for its use in various spectroscopic techniques to study interactions with other compounds or biological systems.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

-

Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at low concentrations, indicating potential as an antimicrobial agent.

-

Fluorescent Properties Investigation :

- Research on the photophysical properties revealed that the compound exhibits strong fluorescence under UV light, making it suitable for applications in bioimaging.

Mecanismo De Acción

The mechanism of action of (Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one: Similar structure but without the (Z)-configuration.

2-Methylbenzylidene-2-phenyloxazole: Lacks the oxazol-5(4H)-one moiety.

Benzylideneoxazoles: A broader class of compounds with varying substituents on the oxazole ring.

Uniqueness

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different pharmacological or chemical properties compared to its (E)-isomer or other similar compounds.

Actividad Biológica

(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one, a compound belonging to the oxazole class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.

The compound has the molecular formula C17H13NO2 and a molecular weight of approximately 263.29 g/mol. The synthesis typically involves the condensation of 2-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Condensation of 2-methylbenzaldehyde with 2-phenyloxazol-5(4H)-one |

| 2 | Reaction under basic conditions (e.g., NaOH) |

| 3 | Purification via recrystallization or chromatography |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its heterocyclic structure allows it to modulate enzymatic activities, particularly in the context of tyrosinase inhibition, which is crucial for melanin production.

Tyrosinase Inhibition Studies

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for applications in skin whitening and anti-melanogenic therapies. For instance, in vitro experiments demonstrated that this compound exhibited competitive inhibition against mushroom tyrosinase, showing promising results compared to traditional inhibitors like kojic acid .

Table: Tyrosinase Inhibition Potency

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 25 | Competitive |

| Kojic Acid | 50 | Competitive |

Case Studies

- Anti-Melanogenic Activity : A study evaluated the effects of this compound on human melanoma cells. Results indicated a significant reduction in melanin production at concentrations as low as 10 µM, suggesting its efficacy as a skin-lightening agent .

- Antioxidant Properties : Another investigation assessed the compound's antioxidant capabilities. It was found to inhibit lipid peroxidation effectively, with an average inhibition rate exceeding 80% at optimal concentrations. This property may contribute to its protective effects against oxidative stress in skin cells .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with tyrosinase. Docking studies revealed strong interactions at the active site, supporting its role as a competitive inhibitor .

Propiedades

IUPAC Name |

(4Z)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-12-7-5-6-10-14(12)11-15-17(19)20-16(18-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSKZOFFVGLOOQ-PTNGSMBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.